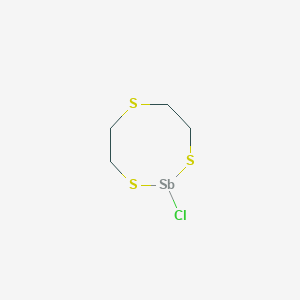
2-Chloro-1,3,6,2-trithiastibocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1,3,6,2-trithiastibocane is a chemical compound that belongs to the class of organoantimony compounds It is characterized by the presence of chlorine, sulfur, and antimony atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3,6,2-trithiastibocane typically involves the reaction of antimony trichloride with sulfur-containing ligands under controlled conditions. One common method includes the use of thiol ligands in the presence of a base to facilitate the formation of the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1,3,6,2-trithiastibocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state species.
Substitution: Chlorine and sulfur atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
2-Chloro-1,3,6,2-trithiastibocane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organoantimony compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It finds use in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Chloro-1,3,6,2-trithiastibocane exerts its effects involves interactions with molecular targets such as enzymes and cellular receptors. The compound can form complexes with metal ions and other biomolecules, influencing various biochemical pathways. Its activity is often attributed to the presence of antimony, which can interact with thiol groups in proteins and enzymes, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another organochlorine compound with different applications and properties.
2-Chloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and other agrochemicals.
Uniqueness
2-Chloro-1,3,6,2-trithiastibocane is unique due to the presence of antimony and sulfur atoms, which impart distinct chemical reactivity and potential applications not commonly found in other similar compounds. Its ability to form stable complexes with various ligands and its potential biological activity make it a compound of significant interest in both research and industrial contexts.
Propriétés
Numéro CAS |
53158-72-8 |
|---|---|
Formule moléculaire |
C4H8ClS3Sb |
Poids moléculaire |
309.5 g/mol |
Nom IUPAC |
2-chloro-1,3,6,2-trithiastibocane |
InChI |
InChI=1S/C4H10S3.ClH.Sb/c5-1-3-7-4-2-6;;/h5-6H,1-4H2;1H;/q;;+3/p-3 |
Clé InChI |
DBXCSGUWRPANPJ-UHFFFAOYSA-K |
SMILES canonique |
C1CS[Sb](SCCS1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


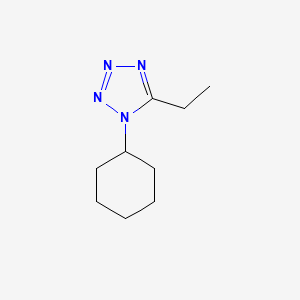
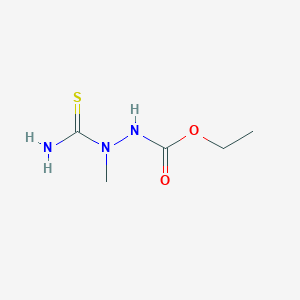


![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate](/img/structure/B14654832.png)

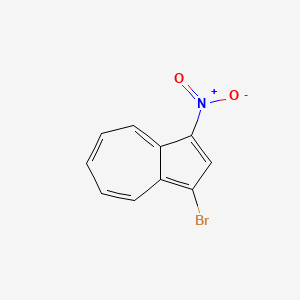


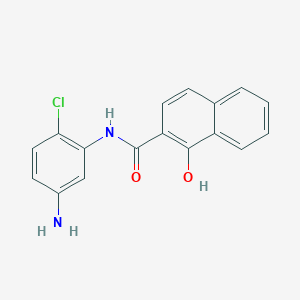

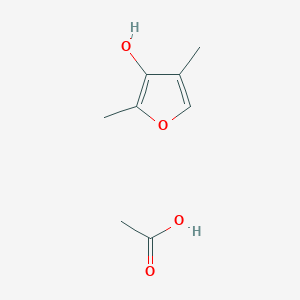

![3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid](/img/structure/B14654891.png)
